Cas no 478032-80-3 (1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE)
1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
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- 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE
- 1H-Pyrrole-3-carbonitrile, 1-butyl-2-[[(2-chlorophenyl)methylene]amino]-4,5-diphenyl-
- 1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- 1-butyl-2-[(E)-(2-chlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
- 1-butyl-2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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- Inchi: 1S/C28H24ClN3/c1-2-3-18-32-27(22-14-8-5-9-15-22)26(21-12-6-4-7-13-21)24(19-30)28(32)31-20-23-16-10-11-17-25(23)29/h4-17,20H,2-3,18H2,1H3/b31-20+
- InChI Key: BMURNLAVBXYSJY-AJBULDERSA-N
- SMILES: ClC1C=CC=CC=1/C=N/C1=C(C#N)C(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 642
- XLogP3: 7.1
- Topological Polar Surface Area: 41.1
1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 3P-326S-1MG |
1-butyl-2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-80-3 | >90% | 1mg |
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| Key Organics Ltd | 3P-326S-5MG |
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| Key Organics Ltd | 3P-326S-10MG |
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478032-80-3 | >90% | 10mg |
£63.00 | 2023-09-09 | |
| Key Organics Ltd | 3P-326S-50MG |
1-butyl-2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
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| Key Organics Ltd | 3P-326S-100MG |
1-butyl-2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670198-1mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670198-5mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670198-10mg |
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1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Suppliers
1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE
Introduction to 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE (CAS No. 478032-80-3)
1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE, identified by its CAS number 478032-80-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole class of heterocyclic molecules, which are well-documented for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its butyl substituent, chlorophenyl methylidene group, and diphenylpyrrole core, contribute to its distinctive chemical properties and make it a subject of intense scientific investigation.
The molecular structure of 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE is characterized by a pyrrole ring system that is functionalized with various substituents. The butyl group at the 1-position provides a hydrophobic anchor, enhancing the compound's solubility in organic solvents and facilitating its interaction with biological targets. The presence of the ((E)-(2-chlorophenyl)methylidene)amino group at the 2-position introduces a polar moiety that can engage in hydrogen bonding or ionic interactions, further modulating its pharmacological effects. The 4,5-diphenyl substitution pattern on the pyrrole ring adds rigidity to the structure, potentially influencing both its electronic properties and biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater precision. Studies suggest that 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE may interact with specific protein targets through multiple binding sites, leading to allosteric modulation or covalent inhibition. This multifaceted interaction potential makes it an attractive candidate for developing novel therapeutic agents.
In vitro experiments have demonstrated promising results regarding the biological activity of this compound. Initial screenings have indicated potential efficacy in inhibiting certain enzymes and receptors associated with inflammatory pathways. The chlorophenyl moiety, in particular, has been shown to enhance binding affinity to heme-containing proteins, which are crucial in various metabolic processes. Further research is ongoing to elucidate the exact mechanisms through which this compound exerts its effects.
The synthesis of 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE presents a challenge due to the complexity of its structure. Multi-step synthetic routes involving condensation reactions, cyclization processes, and functional group transformations are typically employed. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
The pharmacokinetic properties of this molecule are also under investigation. Preliminary data suggest that it exhibits moderate oral bioavailability and a reasonable half-life in vivo, making it suitable for systemic administration. However, further studies are needed to optimize its pharmacokinetic profile and minimize potential side effects.
One of the most exciting aspects of 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE is its potential in drug discovery. Its unique structural motifs provide a scaffold for designing derivatives with enhanced potency or selectivity. By modifying specific substituents or introducing new functional groups, researchers can fine-tune the biological activity of this compound to target specific diseases or conditions.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE. Machine learning algorithms can predict binding affinities and toxicity profiles based on molecular structures, significantly reducing the time required for experimental validation. This synergy between computational methods and traditional wet chemistry has opened new avenues for therapeutic development.
Future research directions include exploring the antitumor potential of this compound. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines by disrupting critical signaling pathways. The chlorophenyl group's ability to interact with heme proteins may also play a role in its antitumor effects by modulating enzyme activities involved in cell proliferation and survival.
The environmental impact of synthesizing and using 1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE is another consideration that warrants attention. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable practices in pharmaceutical chemistry are essential for ensuring long-term viability and reducing ecological footprints.
In conclusion,1-BUTYL-2-([(E)-(2-Chlorophenyl)methylidene]amino)-4,5-diphenylpyrrole -3-carbonitrile (CAS No. 478032 -80 -3) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structure , combined with promising biological activities , makes it an attractive candidate for further research . As our understanding of molecular interactions continues to evolve , compounds like this will play an increasingly important role in developing innovative therapies .
478032-80-3 (1-BUTYL-2-([(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE) Related Products
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